Ethyl 2,2-difluoro-2-phenoxyacetate

Description

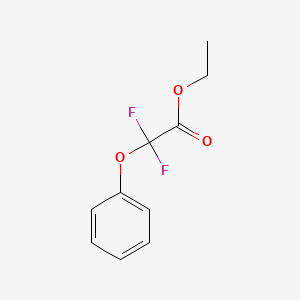

Ethyl 2,2-difluoro-2-phenoxyacetate (CAS: 338791-95-0) is a fluorinated ester characterized by a phenoxy group attached to a difluoroacetate backbone. Its molecular formula is C₁₀H₁₀F₂O₃, with a molecular weight of 216.18 g/mol. This compound is structurally distinguished by the two fluorine atoms on the α-carbon of the acetate moiety and the phenoxy substituent, which imparts unique electronic and steric properties. It serves as a versatile intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, though specific applications require further investigation .

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-phenoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-14-9(13)10(11,12)15-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUKLLVBEHNCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(OC1=CC=CC=C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-phenoxyacetate typically involves the esterification of 2,2-difluoro-2-phenoxyacetic acid with ethanol. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. This can include the use of continuous flow reactors and phase transfer catalysts to enhance the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-phenoxyacetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoroacetic acid derivatives, while reduction can produce difluoroalcohols .

Scientific Research Applications

Ethyl 2,2-difluoro-2-phenoxyacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound has been studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.

Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-phenoxyacetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is critical in the regulation of cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Electronic Effects

- Electron-Withdrawing Groups (EWGs): Compounds with CF₃ (e.g., CAS 1517924-29-6) or Cl substituents (e.g., CAS 1215206-21-5) exhibit increased electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. This property is critical in hydrolysis or aminolysis reactions .

Steric Effects

Hazard Profiles

- CAS 1517924-29-6: Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) due to its reactive trifluoromethyl-phenoxy group .

- Parent Compound (CAS 338791-95-0): Limited hazard data available, but fluorinated esters generally require careful handling to avoid hydrolysis-related toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.